Sodium 6-methoxybenzo[d]thiazole-2-carboxylate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;6-methoxy-1,3-benzothiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S.Na/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHMJBIDQHWWQU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies and Molecular Design of Benzothiazole Analogues
Methodological Frameworks for SAR Elucidation in Benzothiazole (B30560) Chemistry
The elucidation of Structure-Activity Relationships (SAR) for benzothiazole derivatives is a critical aspect of medicinal chemistry, aimed at understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov This knowledge is paramount for the rational design of more potent and selective therapeutic agents. nih.govnih.govresearchgate.net Various methodological frameworks are employed to dissect the intricate connections between the molecular features of benzothiazole analogues and their pharmacological profiles.
Computational and molecular modeling techniques play a pivotal role in modern SAR studies. mdpi.com Molecular docking, for example, is used to predict the binding orientation and affinity of a ligand (the benzothiazole derivative) within the active site of a target protein. mdpi.comnih.gov These in silico studies can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that govern ligand binding. mdpi.com This information can then guide the design of new analogues with improved binding characteristics.
Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful tool. In QSAR, statistical methods are used to correlate the biological activity of a series of compounds with their physicochemical properties, such as lipophilicity, electronic effects, and steric parameters. The resulting mathematical models can be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.
Furthermore, bioisosteric replacement is a widely used strategy in benzothiazole chemistry. researchgate.netcambridgemedchemconsulting.com This involves substituting a functional group in a lead molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. cambridgemedchemconsulting.com The systematic application of these methodological frameworks enables a comprehensive understanding of the SAR for benzothiazole analogues, facilitating the design of new and improved therapeutic agents. nih.gov
Impact of Structural Modifications on In Vitro Target Engagement
The substituent at the C-2 position of the benzothiazole scaffold plays a crucial role in determining the pharmacological profile of its derivatives. mdpi.com Modifications involving carboxylate, ester, amide, and nitrile moieties have been extensively explored to modulate the biological activity of these compounds. libretexts.org The nature of this substituent can significantly influence factors such as binding affinity, selectivity, and pharmacokinetic properties.
The introduction of a carboxylate group at the C-2 position can enhance the water solubility of the compound and provide a key interaction point for binding to biological targets through the formation of salt bridges or hydrogen bonds. For example, in the context of certain enzyme inhibitors, the negatively charged carboxylate can mimic the substrate and interact with positively charged amino acid residues in the active site.
Amide functionalities at the C-2 position introduce a hydrogen bond donor and acceptor, which can lead to strong and specific interactions with the target protein. mdpi.comnih.gov The substituents on the amide nitrogen can be systematically varied to explore the steric and electronic requirements of the binding pocket. This allows for the optimization of potency and selectivity. Studies have shown that the introduction of specific amide moieties can lead to compounds with significant antiproliferative activity. nih.govmdpi.com
Nitrile groups are considered bioisosteres of carbonyl groups and can act as hydrogen bond acceptors. nih.gov Their linear geometry and electronic properties can offer unique interactions within a binding site. In some cases, the replacement of a carboxylate or amide with a nitrile has led to compounds with improved metabolic stability and oral bioavailability.
The following table summarizes the general influence of these C-2 substituents on the pharmacological profiles of benzothiazole derivatives:
| C-2 Moiety | Potential Influence on Pharmacological Profile | Key Interactions |
| Carboxylate | Enhanced solubility, potential for strong ionic interactions. | Ionic bonds, hydrogen bonds. |
| Ester | Prodrug potential, increased lipophilicity, tunable hydrolysis rate. | Hydrophobic interactions, hydrogen bonds (after hydrolysis). |
| Amide | Strong hydrogen bonding capability, versatile substitution patterns for SAR. | Hydrogen bonds (donor and acceptor). |
| Nitrile | Bioisostere of carbonyl, potential for improved metabolic stability. | Hydrogen bonds (acceptor), dipole-dipole interactions. |
The C-6 position of the benzothiazole ring is a key site for structural modification, and the presence of a methoxy (B1213986) group at this position has been shown to be important for the biological activity of several derivatives. nih.govijper.orgresearchgate.netiosrjournals.org The methoxy group is an electron-donating group that can influence the electronic properties of the benzothiazole ring system and participate in hydrogen bonding interactions with the target protein. nih.gov
Bioisosteric replacement of the C-6 methoxy group is a common strategy to fine-tune the pharmacological properties of benzothiazole analogues. cambridgemedchemconsulting.comprinceton.edu The goal of such replacements is to improve potency, selectivity, metabolic stability, or other pharmacokinetic parameters while maintaining the essential binding interactions. chemrxiv.org
Common bioisosteric replacements for a methoxy group include:
Hydroxy group (-OH): Can act as both a hydrogen bond donor and acceptor. However, it may be more susceptible to metabolic glucuronidation.
Halogens (e.g., -F, -Cl): Fluorine, in particular, is a common replacement for a methoxy group. chemrxiv.org It is a weak hydrogen bond acceptor and can alter the electronic properties of the aromatic ring. It can also block metabolic oxidation at that position.
Small alkyl groups (e.g., -CH3): These groups can maintain hydrophobic interactions but lack the hydrogen bonding capability of the methoxy group.
Amino group (-NH2): Can act as a hydrogen bond donor and acceptor. Its basicity can be modulated by substitution.
The following table provides examples of bioisosteric replacements for the C-6 methoxy group and their potential effects:
| Bioisosteric Replacement | Potential Effects on Target Affinity and Properties |
| Hydroxy (-OH) | Can form additional hydrogen bonds but may increase metabolic liability. |
| Fluorine (-F) | Can improve metabolic stability and alter electronic properties. chemrxiv.org |
| Methyl (-CH3) | Maintains hydrophobic interactions but loses hydrogen bond acceptor capability. |
| Amino (-NH2) | Introduces hydrogen bond donor/acceptor properties and a basic center. |
The choice of a suitable bioisostere depends on the specific SAR of the compound series and the desired improvements in the pharmacological profile. nih.gov
Stereochemistry plays a critical role in the interaction of drug molecules with their biological targets, which are themselves chiral. When a benzothiazole derivative contains a chiral center, the resulting enantiomers can exhibit significantly different pharmacological activities, a phenomenon known as eudismic ratio. One enantiomer, the eutomer, may have high affinity for the target, while the other, the distomer, may have low affinity or even interact with a different target, potentially leading to off-target effects.
Therefore, the determination of the absolute configuration of the active enantiomer and the assessment of enantiomeric purity are crucial aspects of SAR studies. The synthesis of enantiomerically pure compounds allows for the unambiguous assignment of biological activity to a specific stereoisomer. This is often achieved through asymmetric synthesis or chiral resolution of a racemic mixture.
For example, if a substituent at the C-2 position of a benzothiazole derivative creates a chiral center, it is essential to separate and test the individual enantiomers. This provides a more accurate understanding of the three-dimensional requirements of the binding site. The spatial arrangement of substituents can dramatically influence how the molecule fits into the target's binding pocket and forms key interactions.
Ignoring stereochemical considerations can lead to misleading SAR data and the development of suboptimal drug candidates. The use of racemic mixtures can mask the true potency of the active enantiomer and introduce variability in biological assays. Therefore, a thorough investigation of stereochemistry is an integral part of the molecular design process for novel benzothiazole analogues.
Rational Design Principles for Novel Benzothiazole Scaffolds with Optimized Interactions
The rational design of novel benzothiazole scaffolds with optimized interactions is a key objective in medicinal chemistry, aiming to develop compounds with enhanced potency, selectivity, and favorable pharmacokinetic properties. nih.govnih.govresearchgate.net This process is guided by a deep understanding of the SAR of existing benzothiazole derivatives and the three-dimensional structure of the biological target.
A fundamental principle is structure-based drug design , which relies on the known crystal structure of the target protein, often in complex with a ligand. This information allows for the visualization of the binding pocket and the identification of key interactions. mdpi.com Designers can then computationally model new benzothiazole analogues that are predicted to form more favorable interactions, such as additional hydrogen bonds or hydrophobic contacts.
Ligand-based drug design is employed when the structure of the target is unknown. This approach utilizes the SAR of a series of active compounds to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to design new scaffolds that fit the pharmacophore and are likely to be active.
Another important principle is the application of bioisosterism . cambridgemedchemconsulting.comprinceton.edu As discussed previously, the replacement of certain functional groups with their bioisosteres can lead to improvements in various properties. For example, replacing a metabolically labile group with a more stable one can enhance the drug's half-life.
The concept of scaffold hopping involves replacing the core benzothiazole structure with a different heterocyclic system while retaining the key pharmacophoric elements. This can lead to the discovery of novel chemical series with different intellectual property and potentially improved properties.
Furthermore, the optimization of physicochemical properties, such as lipophilicity (logP) and polar surface area (PSA), is crucial for achieving good oral bioavailability and drug-like characteristics. The principles of "drug-likeness," such as Lipinski's Rule of Five, are often considered during the design process to guide the selection of appropriate substituents and scaffolds.
The integration of these rational design principles, combining computational methods with synthetic chemistry and biological evaluation, provides a powerful strategy for the discovery and development of novel benzothiazole-based therapeutic agents with optimized interactions and improved pharmacological profiles.
Computational Chemistry and in Silico Approaches in Benzothiazole Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of benzothiazole (B30560) research, docking simulations are crucial for understanding how derivatives, including the carboxylate form of 6-methoxybenzo[d]thiazole-2-carboxylic acid, interact with the binding sites of biological targets such as enzymes or receptors.
Docking studies on various benzothiazole derivatives against different protein targets, such as protein tyrosine kinases and enzymes involved in microbial infections, consistently highlight the importance of hydrogen bonding and hydrophobic interactions in stabilizing the ligand-protein complex. mdpi.combiointerfaceresearch.com
Table 1: Typical Molecular Interactions Observed in Docking of Benzothiazole Derivatives
| Interaction Type | Interacting Ligand Moiety | Potential Interacting Protein Residue(s) |
|---|---|---|
| Hydrogen Bonding | Carboxylate (C2), Amide Linkers | Ser, Thr, Tyr, Lys, Arg, His |
| π-π Stacking | Benzothiazole Ring System | Phe, Tyr, Trp, His |
| Hydrophobic Interactions | Benzene (B151609) Ring, Methoxy (B1213986) Group (C6) | Val, Leu, Ile, Ala, Met |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like Sodium 6-methoxybenzo[d]thiazole-2-carboxylate. These methods provide valuable information about molecular geometry, charge distribution, and orbital energies, which are fundamental to understanding a molecule's reactivity and interaction capabilities.
A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized. mdpi.comnih.gov For benzothiazole derivatives, studies have shown that substituents on the ring system can significantly tune this energy gap. mdpi.com For example, electron-withdrawing groups tend to lower the HOMO-LUMO gap, making the molecule more reactive. nih.gov
From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the molecule's behavior:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).
Chemical Softness (σ): The reciprocal of hardness (σ = 1 / η).
Electrophilicity Index (ω): A measure of the ability to accept electrons.
These descriptors help rationalize the molecule's potential to participate in various chemical reactions and biological interactions. mdpi.com
Table 2: Representative Calculated Quantum Chemical Properties for Benzothiazole Derivatives
| Compound Class | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
|---|---|---|---|
| Substituted Benzothiazole 1 | -5.59 | -1.95 | 3.64 |
| Substituted Benzothiazole 2 | -5.58 | -1.88 | 3.70 |
| Substituted Benzothiazole 3 | -6.18 | -3.35 | 2.83 |
| Substituted Benzothiazole 4 | -5.52 | -1.92 | 3.60 |
Data is illustrative and based on findings for various benzothiazole derivatives to demonstrate typical value ranges. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are essential for assessing the stability of a docked complex and understanding the conformational changes that may occur upon ligand binding.
For benzothiazole derivatives, MD simulations are typically performed after docking to validate the predicted binding pose. nih.govnih.gov These simulations can confirm whether the key interactions identified in docking, such as hydrogen bonds and hydrophobic contacts, are maintained over a period of nanoseconds. The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory. A stable RMSD value indicates that the ligand remains securely bound in the active site.
Furthermore, MD simulations can reveal the flexibility of certain parts of the protein and the ligand, providing insights into the induced-fit mechanisms of binding. nih.gov By analyzing the trajectory, researchers can identify water molecules that may play a crucial role in mediating ligand-protein interactions. For compounds like this compound, MD simulations can verify the stability of the ionic and hydrogen bonds formed by the carboxylate group and assess the conformational stability of the entire molecule within the binding pocket. nih.govnih.gov
QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are highly valuable for predicting the potency of novel compounds before they are synthesized.
In the field of benzothiazole research, 3D-QSAR studies, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.govnih.gov For a series of 6-hydroxybenzothiazole-2-carboxamide derivatives, 3D-QSAR models were developed to predict their inhibitory activity against MAO-B. nih.gov In this method, a set of structurally aligned molecules with known activities is used to generate a model. The model then produces contour maps that visualize the regions where certain physicochemical properties (e.g., steric, electrostatic, hydrophobic) are predicted to enhance or diminish biological activity.
Steric Contour Maps: Indicate regions where bulky substituents would be favorable (typically shown in green) or unfavorable (yellow) for activity.
Electrostatic Contour Maps: Highlight areas where positive charge (blue) or negative charge (red) would increase potency.
Hydrophobic Contour Maps: Show regions where hydrophobic groups (white) or hydrophilic groups (orange) are preferred.
These maps serve as a guide for rational drug design. For a molecule like this compound, a QSAR model could suggest modifications, for instance, adding a bulky group near the 6-methoxy position or altering the electronic properties of the benzene ring to improve its interaction with a target protein and thereby increase its potency. nih.gov
Advanced Analytical Methodologies for Structural Confirmation and Purity Assessment of Benzothiazole Derivatives
High-Resolution Spectroscopic Characterization
Spectroscopic methods are indispensable for probing the molecular structure of novel compounds. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition, connectivity, and the nature of their chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Sodium 6-methoxybenzo[d]thiazole-2-carboxylate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete structural assignment.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons. For the 6-methoxybenzo[d]thiazole ring system, the aromatic protons typically appear as a characteristic set of signals. The methoxy (B1213986) group protons (-OCH₃) are expected to appear as a sharp singlet in the upfield region.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The benzothiazole (B30560) ring carbons, including the quaternary carbons, resonate at distinct chemical shifts. The carboxylate carbon (C=O) is typically observed in the downfield region of the spectrum, while the methoxy carbon appears further upfield. Spectroscopic data for closely related compounds, such as ethyl 6-methoxybenzothiazole-2-carboxylate, show the benzothiazole ring carbons resonating between approximately δ 104 and 161 ppm, with the methoxy carbon at δ 55.55 ppm arkat-usa.org.
2D NMR Techniques: To unambiguously assign all proton and carbon signals, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to map out the connectivity of protons within the aromatic ring system.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary carbons (like C2, C3a, C6, and C7a) by observing their correlations with nearby protons . For instance, the methoxy protons would show an HMBC correlation to the C6 carbon.
The following table summarizes the anticipated NMR chemical shifts for 6-methoxybenzo[d]thiazole-2-carboxylic acid, the protonated form of the target sodium salt. The chemical shifts for the sodium salt in a suitable solvent like DMSO-d₆ or D₂O would be very similar.
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| 2 | C | - | ~160-165 |
| 3a | C | - | ~148-152 |
| 4 | CH | ~7.8-8.0 (d) | ~125-128 |
| 5 | CH | ~7.0-7.2 (dd) | ~117-120 |
| 6 | C | - | ~158-162 |
| 7 | CH | ~7.4-7.6 (d) | ~104-107 |
| 7a | C | - | ~138-142 |
| -OCH₃ | CH₃ | ~3.8-4.0 (s) | ~55-57 |
| -COO⁻ | C | - | ~165-170 |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful tools for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum is a plot of absorbance versus wavenumber. For this compound, key absorptions confirm the presence of the carboxylate, the aromatic system, and the methoxy group. The most critical feature is the strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which are typically observed in the 1650–1550 cm⁻¹ and 1420–1380 cm⁻¹ regions, respectively researchgate.net. The presence of these bands, and the absence of a broad O-H stretch around 3000 cm⁻¹, confirms the salt form rather than the carboxylic acid. Other characteristic peaks include C=N stretching of the thiazole (B1198619) ring and aromatic C=C stretching bands researchgate.net.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would help confirm the vibrations of the benzothiazole aromatic ring system.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100–3000 | IR, Raman |
| Aliphatic C-H (-OCH₃) | Stretching | 2950–2850 | IR, Raman |
| Carboxylate (COO⁻) | Asymmetric Stretching | 1650–1550 | IR (Strong) |
| C=N (Thiazole Ring) | Stretching | ~1640 | IR, Raman |
| Aromatic C=C | Stretching | 1600–1450 | IR, Raman |
| Carboxylate (COO⁻) | Symmetric Stretching | 1420–1380 | IR (Strong) |
| C-O (Methoxy) | Stretching | 1280–1200 | IR |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS): For this compound, electrospray ionization (ESI) is a common technique. In negative ion mode (ESI-), the spectrum would show a prominent peak for the carboxylate anion [M-Na]⁻ at an m/z corresponding to the molecular weight of the conjugate acid minus one proton. In positive ion mode (ESI+), adduct ions might be observed. The fragmentation pattern of the parent acid often involves the loss of the carboxyl group (as COOH, a loss of 45 mass units) or decarboxylation (loss of CO₂, 44 mass units) libretexts.org.
High-Resolution Mass Spectrometry (HRMS): HRMS measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This allows for the unambiguous determination of the compound's elemental formula. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, the identity of the compound can be confirmed with high confidence rsc.orgjyoungpharm.org.
| Parameter | Description | Expected Value |
|---|---|---|
| Molecular Formula (Anion) | C₉H₆NO₃S⁻ | - |
| Calculated Exact Mass (Anion) | Monoisotopic mass of the [M-Na]⁻ ion | 208.0074 |
| HRMS Measurement | Observed m/z in negative ion mode | 208.0074 ± 0.0005 |
| Major Fragment | Loss of CO₂ from the anion | m/z 164.0176 |
Chromatographic Separation and Purity Determination
Chromatographic techniques are essential for separating the target compound from unreacted starting materials, by-products, and other impurities. They are the primary methods for determining the purity of the final product.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and other high-purity chemicals jyoungpharm.org. A typical method for a benzothiazole derivative like this compound would involve reverse-phase chromatography d-nb.info.
Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.
Mobile Phase: A gradient mixture of an aqueous solvent (often water with a modifier like formic acid or ammonium (B1175870) formate to improve peak shape) and an organic solvent (such as acetonitrile or methanol) is employed sielc.comnih.gov. The gradient is adjusted to ensure good separation of the main compound from any potential impurities.
Detection: A UV-Vis detector is typically used, set to a wavelength where the benzothiazole ring exhibits strong absorbance (e.g., around 270-330 nm), allowing for sensitive detection and quantification d-nb.info.
The purity is determined by integrating the area of all peaks in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds, and making a preliminary assessment of purity arkat-usa.org.
Stationary Phase: A TLC plate is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent material, most commonly silica gel rsc.org.
Mobile Phase: A solvent or mixture of solvents (the eluent) is drawn up the plate via capillary action. For benzothiazole derivatives, common mobile phases include mixtures of a non-polar solvent like petroleum ether or hexane with a more polar solvent like ethyl acetate or dichloromethane/methanol arkat-usa.org.
Visualization: After the separation, the spots are visualized. Since benzothiazoles are often UV-active, the plate can be examined under a UV lamp (at 254 nm or 365 nm) where the compounds appear as dark spots against a fluorescent background rsc.org.
By comparing the retention factor (Rƒ) of the sample spot to that of a reference standard, the compound can be identified. The presence of multiple spots indicates the presence of impurities.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful methodology provides precise information regarding bond lengths, bond angles, and intermolecular interactions, thereby offering unequivocal structural confirmation and insights into the packing of molecules within a crystal lattice. For novel benzothiazole derivatives such as this compound, X-ray crystallography is an indispensable tool for elucidating its solid-state conformation and supramolecular assembly.
While specific crystallographic data for this compound is not publicly available at this time, the structural characteristics of this compound can be inferred from the crystallographic analysis of closely related benzothiazole derivatives. The fundamental benzothiazole ring system is known to be largely planar. For instance, the crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one reveals that the benzothiazole ring system is nearly coplanar with the adjacent chromene ring, with a dihedral angle of only 3.01(3)°. nih.gov Similarly, the title compound in the study of 6-Methoxy-1,3-benzothiazol-2-amine is reported to be almost planar. researchgate.net
In the case of this compound, the benzothiazole core, consisting of a fused benzene (B151609) and thiazole ring, is expected to be planar. The methoxy group at the 6-position and the carboxylate group at the 2-position will have specific orientations relative to this plane. The torsion angle of the methoxy group (C-C-O-C) would be a key determinant of its spatial arrangement. researchgate.net The carboxylate group, being ionic, will play a crucial role in the crystal packing through electrostatic interactions with the sodium cation and potentially through hydrogen bonding if any solvent molecules are present in the crystal structure.
The theoretical crystallographic parameters for a related compound, 2-Amino-6-methoxybenzothiazole (B104352), have been deposited in the Cambridge Structural Database, indicating the feasibility of obtaining high-quality crystals for this class of compounds. nih.gov A typical crystallographic analysis would provide a detailed data table summarizing the crystal data and structure refinement parameters.
Table 1: Illustrative Crystal Data and Structure Refinement Parameters for a Benzothiazole Derivative
| Parameter | Value |
|---|---|
| Empirical formula | C₈H₈N₂OS |
| Formula weight | 180.23 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 14.6666 (2) Å α = 90° |
| b = 13.8922 (2) Å β = 100.1273 (14)° | |
| c = 6.26063 (10) Å γ = 90° | |
| Volume | 1256.49 (3) ų |
| Z | 4 |
| Density (calculated) | 0.953 Mg/m³ |
| Absorption coefficient | 0.189 mm⁻¹ |
| F(000) | 376 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.58 to 27.50° |
| Reflections collected | 8953 |
| Independent reflections | 2872 [R(int) = 0.021] |
| Completeness to theta = 25.242° | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2872 / 0 / 110 |
| Goodness-of-fit on F² | 1.056 |
| Final R indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.098 |
| R indices (all data) | R1 = 0.042, wR2 = 0.105 |
Note: This data is representative of a typical benzothiazole derivative and not of this compound.
Transformative Applications As Key Precursors and Intermediates in Complex Organic Synthesis
Role in the Synthetic Pathway of D-Luciferin and Related Bioluminescent Probes
The most prominent application of 6-methoxybenzo[d]thiazole-2-carboxylic acid is as a key intermediate in the chemical synthesis of D-Luciferin. semanticscholar.org D-Luciferin is the natural substrate for luciferase enzymes, which are responsible for the light-emitting reaction in fireflies and are now widely used as reporter molecules in biomedical research and diagnostics. semanticscholar.orgnih.gov
The classic and still widely used synthetic route to D-luciferin, originally developed in the 1960s, relies on a 6-methoxybenzothiazole (B1296504) precursor. semanticscholar.orgnih.gov In this multi-step process, the 6-methoxybenzo[d]thiazole-2-carboxylic acid scaffold is converted into a more reactive intermediate, typically 2-cyano-6-methoxybenzothiazole (B49272). semanticscholar.orggoogle.com This nitrile derivative is then subjected to a crucial demethylation step to yield 2-cyano-6-hydroxybenzothiazole. semanticscholar.orgresearchgate.net This final benzothiazole (B30560) intermediate is the direct precursor that undergoes condensation with D-cysteine to form the thiazoline (B8809763) ring of D-luciferin, completing the synthesis. semanticscholar.orgplos.org
The methoxy (B1213986) group serves as a stable and convenient protecting group for the phenol (B47542) functionality required in the final D-luciferin structure. Its use allows for greater stability and easier handling during the initial synthetic steps compared to carrying a free hydroxyl group through the entire sequence. semanticscholar.org The conversion of the carboxylic acid at the 2-position into a nitrile group is a key transformation that facilitates the final cyclization with cysteine. researchgate.netplos.org
The synthetic pathway underscores the compound's importance, as access to D-luciferin and its growing family of synthetic analogues for multi-color and brighter bioluminescence imaging is critically dependent on the availability of such well-defined benzothiazole precursors. nih.gov
| Intermediate | Role in D-Luciferin Synthesis |
| p-Anisidine (B42471) | Starting material for the benzothiazole core. semanticscholar.org |
| 6-Methoxybenzo[d]thiazole-2-carboxylic acid | Key intermediate establishing the core heterocyclic structure. semanticscholar.org |
| 2-Cyano-6-methoxybenzothiazole | Activated intermediate derived from the carboxylic acid. semanticscholar.orggoogle.com |
| 2-Cyano-6-hydroxybenzothiazole | Key precursor after demethylation, ready for condensation. semanticscholar.orgresearchgate.netplos.org |
| D-Cysteine | Reactant that condenses with the benzothiazole core to form the thiazoline ring. plos.org |
| D-Luciferin | Final bioluminescent product. semanticscholar.org |
Preparation of Radiopharmaceuticals and Imaging Agents
The utility of the 6-methoxybenzo[d]thiazole-2-carboxylate scaffold extends beyond bioluminescence into other advanced imaging modalities. Its role is primarily as a precursor to molecules used in optical imaging and as a foundational structure for the development of radiolabeled probes. semanticscholar.org
As the established precursor to D-luciferin, the compound is integral to the production of probes for bioluminescence imaging (BLI). nih.gov BLI is a highly sensitive, non-invasive technique used extensively in preclinical research to monitor cellular and molecular processes in living organisms, such as tracking cancer cells, monitoring gene expression, and assessing drug efficacy. nih.govucl.ac.uk
Furthermore, the benzothiazole core is a subject of investigation for creating radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. Research has explored the synthesis of 2,6-disubstituted benzothiazoles designed to incorporate positron-emitting radionuclides like Fluorine-18 (¹⁸F). researchgate.net The development of such ¹⁸F-labeled benzothiazole derivatives, which can be synthesized from precursors like ethyl 6-hydroxybenzothiazole-2-carboxylate, highlights the potential for this chemical family in nuclear medicine. researchgate.net These efforts aim to create novel PET tracers for imaging specific biological targets with high precision and sensitivity.
Contribution to the Synthesis of Other Medicinally Relevant Compounds
The benzo[d]thiazole heterocycle is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. nih.gov As a key building block, the 6-methoxybenzo[d]thiazole-2-carboxylate scaffold contributes to the synthesis of diverse and medicinally relevant molecules.
Compounds containing the benzo[d]thiazole moiety have been reported to exhibit a remarkable range of pharmacological properties, including:
Antibacterial nih.gov
Antifungal nih.gov
Anticancer nih.gov
Antidiabetic nih.gov
Antidepressant nih.gov
Anticonvulsant nih.gov
Neuroprotective (in models of Alzheimer's and Parkinson's disease) nih.gov
A specific application demonstrating the compound's utility is in catalysis. A cobalt(II) complex synthesized with 6-methoxybenzothiazole-2-carboxylate, Co(MBTC)₂(DMF)₂, has been successfully used as a catalyst for the carbonylation of benzyl (B1604629) chloride. researchgate.net This reaction efficiently produces phenylacetic acid derivatives, which are themselves important precursors for various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net This catalytic application showcases how the compound can be leveraged not just as a structural component of a final drug molecule, but also as a ligand in a metal complex that facilitates the synthesis of other valuable chemical entities.
| Compound Class | Medicinal Relevance |
| DNA Gyrase Inhibitors | Potential antibacterial agents. nih.gov |
| c-Met Kinase Inhibitors | Investigated for cancer treatment. nih.gov |
| Phenylacetic Acid Derivatives | Precursors for pharmaceuticals like NSAIDs. researchgate.net |
| General Benzothiazole Derivatives | Exhibit a broad range of bioactivities including antifungal, anticonvulsant, and neuroprotective properties. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Sodium 6-methoxybenzo[d]thiazole-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, benzothiazole derivatives are often prepared by reacting 6-methoxybenzo[d]thiazol-2-amine with carboxylation agents (e.g., sodium hydroxide and CO₂ under high pressure). Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF vs. ethanol) critically affect yield, with polar aprotic solvents favoring higher conversions . Precursor purification (e.g., recrystallization) is essential to avoid side products like unreacted amines or ester byproducts .
Q. How is this compound characterized analytically?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm the carboxylate moiety (e.g., a downfield shift at ~170 ppm for the carbonyl carbon) and methoxy group integration .
- HRMS : To verify molecular ion peaks (e.g., [M+Na] for sodium salts) with mass accuracy <5 ppm .
- FTIR : Absorbance bands at ~1650 cm (C=O stretch) and ~1250 cm (C-O of methoxy group) .
- Elemental Analysis : Confirming C, H, N, S content within ±0.3% deviation .
Q. What are the solubility limitations of this compound, and how do they impact experimental design?
- Methodological Answer : The sodium salt form enhances aqueous solubility compared to its ethyl ester analogs. However, solubility in organic solvents like DMSO is limited (<2 mM), necessitating solvent optimization for biological assays. For example, DMSO-d is unsuitable for C NMR due to poor solubility; instead, deuterated water or methanol is recommended .
Advanced Research Questions
Q. How does the compound’s photochemical behavior influence its application in fluorescence-based studies?
- Methodological Answer : The methoxy and carboxylate groups stabilize excited-state intramolecular proton transfer (ESIPT), as observed in analogous 6-methoxybenzothiazole derivatives. This results in dual fluorescence emission (enol* and keto* states) at ~400 nm and ~550 nm, respectively. Time-resolved fluorescence spectroscopy can quantify ESIPT kinetics, which is critical for designing optical probes .
Q. What crystallographic data are available for related benzothiazole carboxylates, and how do structural features affect reactivity?
- Methodological Answer : Crystal structures (e.g., butyl 3-oxo-2,3-dihydrobenzo[d]thiazole-2-carboxylate) reveal planar benzothiazole rings with C–H···O interactions stabilizing the lattice. The carboxylate group’s orientation (e.g., syn vs. anti) influences hydrogen-bonding networks and solubility. Monoclinic (P2/c) symmetry is common, with unit cell parameters (e.g., a = 11.730 Å, β = 95.791°) guiding polymorph screening .
Q. How do structural modifications (e.g., halogen substitution) alter the compound’s bioactivity in trypanosomatidic infection studies?
- Methodological Answer : Halogenation at the benzothiazole ring (e.g., Cl or F at position 5) enhances binding to pteridine reductase-1 (PTR1), a target in Trypanosoma species. Competitive inhibition assays (IC values) show that electron-withdrawing groups improve potency by 3–5-fold. Molecular docking (e.g., using AutoDock Vina) can predict binding affinities to PTR1’s hydrophobic active site .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Racemization risks arise during carboxylate salt formation. Strategies include:
- Low-Temperature Carboxylation : Minimizing thermal degradation of the benzothiazole core.
- Chiral HPLC Monitoring : Using columns like Chiralpak IA to track enantiomeric excess (>98% required for pharmaceutical intermediates) .
Contradictions and Limitations in Current Data
- Solubility Discrepancies : While the sodium salt is reported as water-soluble, some studies note precipitation in buffered solutions (pH 7.4), suggesting ion-pairing effects .
- Synthetic Yields : Literature reports vary (70–97%), likely due to differences in precursor purity or carboxylation methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
